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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: NSAH can be synthesized through a condensation reaction between salicylaldehyde and 2-hydroxynaphthalene-1-carbohydrazide. The reaction typically occurs in an ethanol solution under reflux conditions for several hours. The product is then purified through recrystallization .
Industrial Production Methods: While specific industrial production methods for NSAH are not widely documented, the synthesis generally involves large-scale condensation reactions followed by purification processes such as crystallization or chromatography to ensure high purity and yield .
Types of Reactions:
Oxidation: NSAH can undergo oxidation reactions, particularly at the hydroxyl groups, forming quinones.
Reduction: The compound can be reduced to its corresponding hydrazine derivative.
Substitution: NSAH can participate in nucleophilic substitution reactions, especially at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted benzohydrazides depending on the nucleophile used
Scientific Research Applications
NSAH has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an inhibitor in enzymatic studies.
Biology: Investigated for its potential to inhibit ribonucleotide reductase, affecting DNA synthesis and cell proliferation.
Medicine: Explored for its anti-tumor activity, particularly in cancer cell lines such as MDA-231, HCT116, and Panc1
Industry: Potential applications in the development of new pharmaceuticals and as a chemical intermediate in various industrial processes
Mechanism of Action
NSAH exerts its effects by binding to the catalytic site of human ribonucleotide reductase, inhibiting its activity. This inhibition leads to a decrease in the levels of deoxyribonucleotide triphosphates (dGTP and dATP) in the cell, causing S-phase arrest and preventing DNA synthesis. The compound’s binding affinity and competitive inhibition mode have been confirmed through various biochemical assays .
Comparison with Similar Compounds
Gemcitabine: Another ribonucleotide reductase inhibitor used in cancer treatment.
Hydroxyurea: A well-known ribonucleotide reductase inhibitor with similar applications in cancer therapy.
Uniqueness of NSAH: NSAH is unique due to its nonnucleoside structure, which allows it to inhibit ribonucleotide reductase without being incorporated into DNA. This property reduces the potential for mutagenic effects compared to nucleoside analogs like gemcitabine .
Properties
IUPAC Name |
2-hydroxy-N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3/c21-16-8-4-3-7-14(16)18(23)20-19-11-15-13-6-2-1-5-12(13)9-10-17(15)22/h1-11,21-22H,(H,20,23)/b19-11+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZSJOLDICPVVAV-YBFXNURJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)C3=CC=CC=C3O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=C2/C=N/NC(=O)C3=CC=CC=C3O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54009-54-0 |
Source
|
Record name | 2-Hydroxy-1-naphthalaldehyde salicyloylhydrazone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054009540 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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